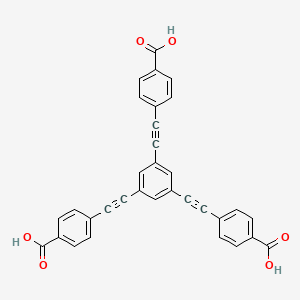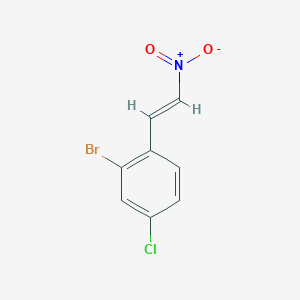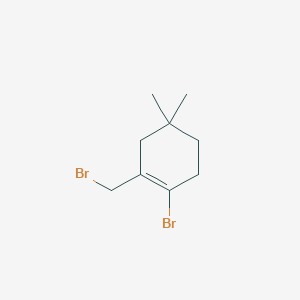
1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene is an organic compound with the molecular formula C9H14Br2 It is a brominated derivative of cyclohexene, characterized by the presence of two bromine atoms attached to the cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene can be synthesized through a multi-step process starting from cyclohexene. The general synthetic route involves:
Bromination: Cyclohexene is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form 1-bromo-4,4-dimethylcyclohex-1-ene.
Bromomethylation: The brominated product is then subjected to bromomethylation using formaldehyde (CH2O) and hydrobromic acid (HBr) to introduce the bromomethyl group at the 2-position of the cyclohexene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2R).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of 4,4-dimethylcyclohex-1-ene.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NaOH, NaOR, NH2R), solvents like ethanol or water, and mild heating.
Elimination: Strong bases (e.g., t-BuOK), solvents like dimethyl sulfoxide (DMSO), and elevated temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions, and controlled temperatures.
Major Products:
Substitution: Corresponding substituted cyclohexenes (e.g., 2-hydroxy-4,4-dimethylcyclohex-1-ene).
Elimination: 4,4-Dimethylcyclohex-1-ene.
Oxidation: 2-Bromo-4,4-dimethylcyclohex-1-enal or 2-bromo-4,4-dimethylcyclohex-1-enoic acid.
科学的研究の応用
1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Research: The compound is used in mechanistic studies to understand reaction pathways and the behavior of brominated cyclohexenes.
作用機序
The mechanism of action of 1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents used.
類似化合物との比較
1-Bromo-2-(bromomethyl)benzene: Similar structure but with a benzene ring instead of a cyclohexene ring.
1-Bromo-2-methylcyclohexane: Lacks the bromomethyl group, leading to different reactivity.
2-Bromo-4,4-dimethylcyclohex-1-ene: Similar structure but with only one bromine atom.
Uniqueness: 1-Bromo-2-(bromomethyl)-4,4-dimethylcyclohex-1-ene is unique due to the presence of both bromine and bromomethyl groups on the cyclohexene ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
1-bromo-2-(bromomethyl)-4,4-dimethylcyclohexene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Br2/c1-9(2)4-3-8(11)7(5-9)6-10/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYLRPHPDYKLJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CBr)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

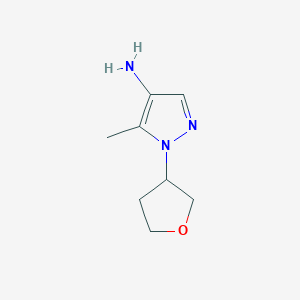

![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)
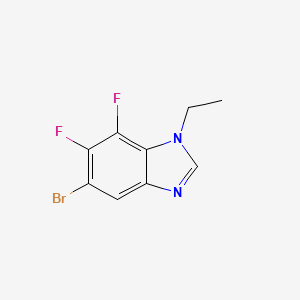
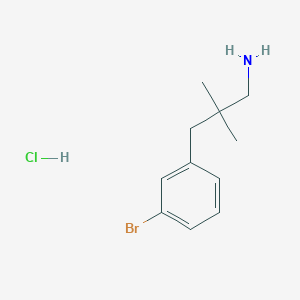
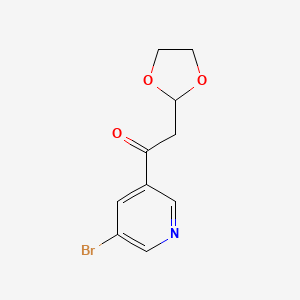

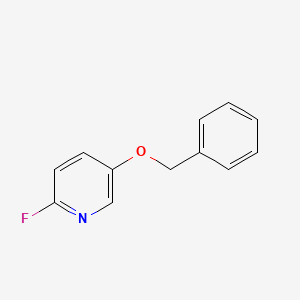
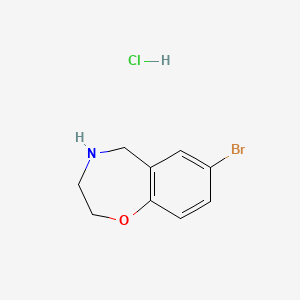
![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)
